![molecular formula C8H14N2 B1462688 1-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1153254-89-7](/img/structure/B1462688.png)
1-(Prop-2-yn-1-yl)piperidin-4-amine
Overview
Description
1-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with a molecular weight of 138.21 . It is a powder in physical form and has a structure that includes 24 bonds - 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, and 2 secondary amines (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1-(Prop-2-yn-1-yl)piperidin-4-amine includes a six-membered piperidine ring with a prop-2-yn-1-yl group and an amine group attached . The InChI code for the compound is 1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 .Physical And Chemical Properties Analysis
1-(Prop-2-yn-1-yl)piperidin-4-amine is a powder at room temperature . It has a molecular weight of 138.21 . The InChI code for the compound is 1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 .Scientific Research Applications
Chemical Synthesis
“1-(Prop-2-yn-1-yl)piperidin-4-amine” is used in the synthesis of various chemical compounds . It’s a key intermediate in the production of a wide range of chemicals .
Stereospecific Synthesis
The compound is involved in the Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines, an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .
Antifungal Activity
Research has indicated potential antifungal activity associated with “1-(Prop-2-yn-1-yl)piperidin-4-amine” and its derivatives . This suggests potential applications in the development of new antifungal treatments .
Photosensitizers
Both the starting material and the product act as photosensitizers in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This suggests potential applications in photochemistry .
Energy Transfer
The compound plays an important role in energy transfer processes. In particular, it’s involved in the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway .
Drug Development
Given its various chemical properties and potential biological activities, “1-(Prop-2-yn-1-yl)piperidin-4-amine” could be a valuable compound in the development of new drugs. Its potential antifungal activity , for example, could be leveraged in the creation of new antifungal medications.
Safety and Hazards
properties
IUPAC Name |
1-prop-2-ynylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-6-3-8(9)4-7-10/h1,8H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJYIMLQALGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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